molecular formula C8H5NO2S B571653 Benzo[d]thiazole-7-carboxylic acid CAS No. 677304-83-5

Benzo[d]thiazole-7-carboxylic acid

Cat. No.: B571653
CAS No.: 677304-83-5
M. Wt: 179.193
InChI Key: ORSZGLLQNYSMNO-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-7-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a carboxylic acid group at the 7th position. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]thiazole-7-carboxylic acid typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. One common method includes the use of methanesulfonic acid and silica gel as a medium for the condensation reaction . Another approach involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Benzothiazole: A parent compound with a similar structure but without the carboxylic acid group.

    2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring but different substituents, showing diverse pharmacological properties.

Uniqueness: Benzo[d]thiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,3-benzothiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSZGLLQNYSMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663229
Record name 1,3-Benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-83-5
Record name 7-Benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677304-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C. an aq. NaOH solution (50%, 6.0 mL) is added to a solution of benzothiazole-7-carboxylic acid methyl ester in a mixture of MeOH (39 mL), THF (11.7 mL) and water (3.0 mL). The mixture is stirred for 4 h and concentrated in vacuo. At 0° C. water (60 mL) is added and the mixture is made acidic (pH 5) by addition of conc. HCl. After 30 min the precipitate is filtered off, washed with water and dried in vacuo to give the desired product.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

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